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Compound of Interest

Compound Name: lonizable lipid-1

Cat. No.: B10861685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of
lipid nanoparticles (LNPs) for nucleic acid delivery.

Chemical Structure and Physicochemical Properties

DLin-MC3-DMA, with the full chemical name (6Z,92,282,31Z)-Heptatriaconta-6,9,28,31-
tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been
instrumental in the formulation of LNPs for the delivery of sSiRNA, mRNA, and DNA.[1] Its
structure features a pH-dependent ionizable head group, which allows it to remain neutral at
physiological pH, minimizing systemic toxicity, and become positively charged in the acidic
environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.
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Property Value References

(62,92,282,312)-
) Heptatriaconta-6,9,28,31-
Chemical Name [1]
tetraen-19-yl 4-

(dimethylamino)butanoate

Common Names DLin-MC3-DMA, MC3 [3]

CAS Number 1224606-06-7 [1][3]
Molecular Formula C43H79NO2 [11[3]
Molecular Weight 642.1 g/mol [1][3]
Apparent pKa 6.44 [11[31141[5]

N Soluble in Ethanol, DMSO,
Solubility [1][6]
DMF

Role in Lipid Nanoparticle (LNP) Formulations and
In Vivo Performance

DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of
four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g.,
DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these
components is a critical parameter that influences the LNP's stability, encapsulation efficiency,
and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is
50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for
nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4]
The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in
vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration
in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations
containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the
treatment of hereditary transthyretin-mediated amyloidosis.[4][9]

The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.
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Performance Metric Result Organ/Application References
In Vivo Gene 0.03 mg/kg (for Factor )

) ) ) Liver [10]
Silencing (ED50) VIl siRNA)
Primary Organ ) ) )

T Liver, Spleen Systemic Delivery [3][11]
Distribution (1V)
Primary Organ Muscle, Non-draining ]

o Local Delivery [3114]
Distribution (IM) lymph nodes

Mechanism of Action: Endosomal Escape

The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the
escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is
initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment
protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]

There are two main proposed mechanisms for the subsequent endosomal escape:

 Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the
endosomal membrane, inducing a non-bilayer (hexagonal HIl) phase transition.[13] This
disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the
cytosol.[13]

» Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of
protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes
the endosome to swell and eventually rupture, releasing its contents.[13]

Endosome (Acidic pH) Cytoplasm

4. Release Released Nucleic Acid
(e.g., mRNA, siRNA)

Extracellular Space (pH 7.4)

LNP (Neutral DLin-MC3-DMA) BEES

Endosomal Membrane
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Mechanism of DLin-MC3-DMA mediated endosomal escape.

Experimental Protocols
Preparation of DLin-MC3-DMA Stock Solution

A stock solution of DLIin-MC3-DMA is typically prepared in absolute ethanol. For example, a
100 mg/mL stock solution can be prepared for use in LNP formulations.[14]

Materials:

e DLin-MC3-DMA

e Absolute ethanol

e Glass vial

Procedure:

e Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.

» Add the calculated volume of absolute ethanol to achieve the target concentration.

o Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.

Formulation of DLin-MC3-DMA-based LNPs using
Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol
describes the preparation of LNPs encapsulating a nucleic acid cargo.

Materials:
e DLin-MC3-DMA stock solution in ethanol
e DSPC stock solution in ethanol

e Cholesterol stock solution in ethanol
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 DMG-PEG 2000 stock solution in ethanol

* Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4)
e Microfluidic mixing device (e.g., NanoAssemblr)[15]

e Dialysis kit (MWCO 3.5 kDa)

« PBS,pH7.4

Procedure:

o Prepare the Lipid-Ethanol Solution:

o In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and
DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).

o Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.
o Prepare the Nucleic Acid-Aqueous Solution:

o Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.
e Microfluidic Mixing:

o Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into
another syringe.[15]

o Set the flow rate ratio on the microfluidic mixing device (e.g., 3:1 aqueous to ethanol).[15]
o Initiate the mixing process to allow for the self-assembly of the LNPs.
 Purification and Buffer Exchange:

o Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove
ethanol and the acidic buffer.

o After dialysis, collect the purified LNP solution.[15]
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Workflow for LNP formulation using microfluidic mixing.

Conclusion

DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid
delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of
endosomal escape have enabled the development of potent and clinically successful LNP-
based therapeutics. This guide provides essential technical information for researchers and
developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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